molecular formula C9H10N2O3 B1404901 Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid CAS No. 1428234-37-0

Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid

Cat. No. B1404901
M. Wt: 194.19 g/mol
InChI Key: GVYLIIJZYZSGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1’-cyclopropane]-2-carboxylic acid” is a chemical compound that can be purchased for pharmaceutical testing .

Scientific Research Applications

Synthesis and Derivatives

Spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and its derivatives, including novel pyridyl-substituted analogues, were synthesized involving diastereoselective cyclopropanation reactions. These compounds, characterized by X-ray structural analysis, play a significant role in organic synthesis and medicinal chemistry (Yong et al., 2007).

Antimicrobial and Anti-Inflammatory Activities

Spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines were studied for their antimicrobial, anti-inflammatory, and antioxidant activities. Some compounds exhibited significant antimicrobial activity against S. aureus and showed an anti-inflammatory effect superior to diclofenac, a commonly used drug, highlighting their potential in pharmacological research (Mandzyuk et al., 2020).

Chemical Transformations

Studies on Raney nickel-catalyzed hydrogenation of substituted spiro[cyclopropane-3-(1-pyrazolines)] led to compounds containing a spirocyclopropane fragment. This research contributes to the development of new synthetic routes and compounds in organic chemistry (Kostyuchenko et al., 2005).

Antifungal Activity

Research on spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives demonstrated significant antifungal activity against Candida albicans, indicating their potential in developing new antifungal agents (Maruoka et al., 2008).

Anti-Monoamine Oxidase and Antitumor Properties

Novel 3H-Spiro[benzo[H] Quinazoline-5,1′-Cyclohexane]-4(6H)-One derivatives were synthesized and evaluated for their effects on brain monoamine oxidase activity and antitumor properties. Some compounds showed promising results in suppressing tumor growth, suggesting their potential in cancer research (Markosyan et al., 2014).

Cascade Ring-Opening/Cyclization Reaction

A study on the ring-opening/cyclization cascade reaction of spiro(nitrocyclopropane)oxindoles with Huisgen zwitterions expanded the substrate scope for the annulation reaction of nitrocyclopropanes and contributed to heterocyclic chemistry (Tang et al., 2022).

properties

IUPAC Name

spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8(13)6-3-7-11(10-6)4-9(1-2-9)5-14-7/h3H,1-2,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYLIIJZYZSGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN3C(=CC(=N3)C(=O)O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'H,7'H-Spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid
Reactant of Route 4
Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid
Reactant of Route 6
Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid

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